Hypaconine

Descripción general

Descripción

Hipaconina es un alcaloide diterpénico con la fórmula molecular C24H39NO8. Este compuesto es conocido por su fuerte actividad cardíaca y ha sido objeto de varios estudios farmacológicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La hipaconina se puede sintetizar mediante la extracción de las raíces laterales de Aconitum carmichaeli. El proceso de extracción implica varios pasos, incluyendo la extracción con disolventes, la purificación y la cristalización . Las condiciones de reacción específicas para la síntesis de hipaconina implican el uso de metanol como disolvente y varias técnicas cromatográficas para la purificación .

Métodos de Producción Industrial: La producción industrial de hipaconina no está ampliamente documentada, pero generalmente sigue los mismos principios que la síntesis de laboratorio. La extracción a gran escala requeriría la optimización del uso de disolventes, los métodos de purificación y las técnicas de cristalización para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: La hipaconina experimenta varias reacciones químicas, incluyendo:

Oxidación: La hipaconina se puede oxidar para formar diferentes derivados, que pueden exhibir diferentes actividades farmacológicas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la hipaconina, alterando potencialmente su actividad biológica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.

Sustitución: Se pueden utilizar varios agentes halogenantes y nucleófilos para reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Hypaconine exhibits a range of pharmacological activities that make it a subject of interest in medicinal chemistry:

- Cardiovascular Effects : this compound has been shown to influence cardiac function. In isolated guinea pig atria, it demonstrated positive inotropic and chronotropic effects at specific concentrations, indicating its potential as a cardiac stimulant. However, at higher concentrations, it can lead to inhibition of contractions and arrhythmias .

- Analgesic and Anti-inflammatory Effects : Research indicates that this compound possesses analgesic properties, which could be beneficial in treating pain. It has been studied for its anti-inflammatory effects in various models, suggesting a potential role in managing inflammatory conditions .

- Neurological Implications : Some studies have explored the neuroprotective effects of this compound, particularly in models of neurodegeneration. Its ability to modulate neurotransmitter release may offer insights into therapeutic avenues for neurodegenerative diseases .

Toxicological Considerations

Despite its potential therapeutic benefits, this compound is also associated with toxicity:

- Toxicity Profile : this compound is classified as a toxic alkaloid. Its consumption can lead to serious adverse effects such as cardiovascular disturbances and gastrointestinal toxicity. The safety profile necessitates careful dosage regulation and monitoring during clinical applications .

- Detoxification Strategies : Research has focused on processing methods for Aconitum species to reduce this compound's toxicity while preserving its beneficial properties. Techniques such as molecular networking have been employed to analyze processed products for their safety and efficacy .

Clinical Applications

This compound's applications extend into traditional medicine and modern pharmacotherapy:

- Traditional Chinese Medicine : In traditional Chinese medicine, this compound is used for its warming properties and is incorporated into various formulations aimed at treating conditions like cold-induced pain and weakness .

- Potential Drug Development : Given its pharmacological profile, this compound is being investigated for development into new therapeutic agents. Its unique mechanism of action presents opportunities for novel drug formulations targeting cardiovascular and inflammatory disorders .

Research Findings and Case Studies

Several studies have documented the effects and applications of this compound:

Mecanismo De Acción

La hipaconina ejerce sus efectos principalmente a través de su interacción con las células cardíacas. Mejora la contractilidad cardíaca al modular los canales de iones calcio y aumentar los niveles intracelulares de calcio. Esta acción conduce a contracciones cardíacas más fuertes y eficientes . Los objetivos moleculares de la hipaconina incluyen varios canales iónicos y receptores involucrados en la función cardíaca .

Compuestos Similares:

Aconitina: Otro alcaloide diterpénico de las especies Aconitum, conocido por sus potentes efectos cardiotóxicos.

Beiwutinina: Un compuesto relacionado con actividad cardíaca similar pero menos estudiado en comparación con la hipaconina.

Singularidad de la Hipaconina: La hipaconina es única debido a su potencia relativamente alta y su baja toxicidad en comparación con otros alcaloides diterpénicos. Su interacción específica con los canales iónicos cardíacos y su capacidad para mejorar la contractilidad cardíaca la convierten en un compuesto valioso para futuras investigaciones y posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Aconitine: Another diterpene alkaloid from Aconitum species, known for its potent cardiotoxic effects.

Beiwutinine: A related compound with similar cardiac activity but less studied compared to this compound.

Uniqueness of this compound: this compound is unique due to its relatively high potency and lower toxicity compared to other diterpene alkaloids. Its specific interaction with cardiac ion channels and its ability to enhance cardiac contractility make it a valuable compound for further research and potential therapeutic applications .

Actividad Biológica

Hypaconine is a C19-diterpenoid alkaloid primarily derived from the Aconitum species, particularly Aconitum carmichaelii, known for its diverse pharmacological properties. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

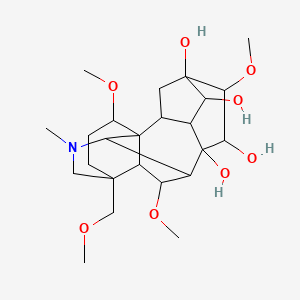

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a bicyclic core typical of diterpenoid alkaloids. Its molecular formula is , and it possesses significant pharmacological properties attributed to its interaction with various biological targets.

This compound exerts its biological effects through several mechanisms:

- Ion Channel Modulation : this compound has been shown to influence ion channels, particularly sodium channels, which play a critical role in neuronal excitability and muscle contraction. Studies indicate that this compound can induce flaccid paralysis in animal models by blocking these channels, similar to other aconitine derivatives .

- Anti-inflammatory Effects : Research suggests that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This activity may be beneficial in treating conditions characterized by excessive inflammation .

- Cardiac Effects : this compound has demonstrated notable effects on cardiac tissues. In isolated bullfrog hearts, this compound was observed to modulate cardiac contractility and rhythm, indicating potential applications in treating heart-related ailments .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Toxicological Studies : A significant body of research has focused on the toxicological profile of this compound. In animal models, this compound's dose-dependent toxicity was documented, revealing that even low concentrations could lead to severe physiological effects, including respiratory failure and death due to its potent neurotoxic properties .

- Therapeutic Potential : In a study examining the anti-inflammatory effects of this compound, researchers found that it effectively reduced inflammation in models of arthritis, suggesting its potential as a treatment for chronic inflammatory conditions .

- Cardiovascular Research : A systematic review highlighted this compound's effects on cardiac tissues, noting its ability to enhance myocardial contractility while also presenting risks associated with arrhythmias at elevated doses. This duality presents both opportunities and challenges for clinical applications in cardiology .

Propiedades

IUPAC Name |

6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO8/c1-25-9-21(10-30-2)7-6-12(31-3)23-11-8-22(28)18(26)13(11)24(29,19(27)20(22)33-5)14(17(23)25)15(32-4)16(21)23/h11-20,26-29H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTYHFZQSAKNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Hypaconine and where is it found?

A1: this compound is a C19-diterpenoid alkaloid found in the lateral roots of Aconitum carmichaeli Debx, commonly known as Fuzi. [, , ] This plant is used in traditional Chinese medicine, but it contains highly toxic alkaloids, including this compound.

Q2: What is the chemical structure and formula of this compound?

A2: this compound has the molecular formula C24H39NO8 and a molecular weight of 469.57 g/mol. [, ] The structure has been elucidated using NMR spectroscopy, revealing a characteristic C19-diterpenoid alkaloid skeleton with specific hydroxy and methoxy group substitutions. []

Q3: How does this compound exert its cardiac effects?

A3: While the exact mechanism is still under investigation, research suggests that this compound, like other aconitine-type C19-diterpenoid alkaloids, may interact with voltage-gated sodium channels (VGSCs), particularly Nav1.7. [, ] This interaction can affect the electrophysiological properties of cardiomyocytes, potentially leading to alterations in heart rate and contractility. [] Further research is needed to fully understand the specific interactions and downstream effects.

Q4: What are the known metabolites of this compound?

A4: Studies using LC/MS/MS have identified several metabolites of this compound, including 8-methoxy-hypaconine and dehydra-hypaconine. [, ] These metabolites are formed through hydrolysis and dehydration reactions, respectively. The identification of these metabolites provides insights into the metabolic pathway of this compound in biological systems.

Q5: How does the processing of Aconitum carmichaeli Debx affect this compound levels?

A5: Various processing techniques, including steaming, baking, and boiling, have been shown to significantly alter the alkaloid profile of Aconitum carmichaeli Debx. [, , , , ] Generally, these processes lead to a decrease in the levels of diester-diterpenoid alkaloids, such as aconitine, mesaconitine, and hypaconitine, while increasing the levels of less toxic monoester-diterpenoid alkaloids and aminoalcohol-type alkaloids like this compound. [, , ]

Q6: How is this compound content measured in Aconitum carmichaeli Debx and biological samples?

A6: Several analytical techniques are employed to quantify this compound levels. High-performance liquid chromatography (HPLC) coupled with various detectors, including evaporative light scattering detection (ELSD) [] and mass spectrometry (MS) [, , , , , ], is commonly used. These methods provide sensitive and specific quantification of this compound in complex matrices.

Q7: What are the safety concerns associated with this compound?

A9: this compound, along with other alkaloids found in Aconitum carmichaeli Debx, exhibits significant toxicity. [, , ] Its interaction with VGSCs can lead to cardiotoxicity, potentially causing arrhythmias and other adverse cardiac events. Therefore, careful consideration of the potential risks and benefits is crucial when studying or utilizing Aconitum carmichaeli Debx or its isolated constituents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.